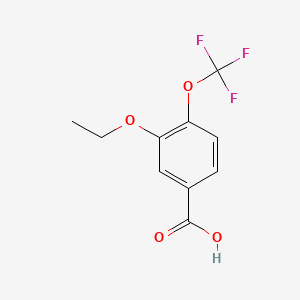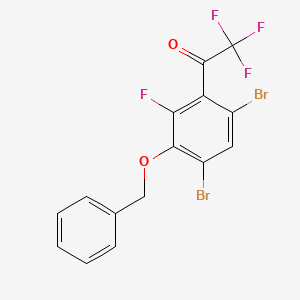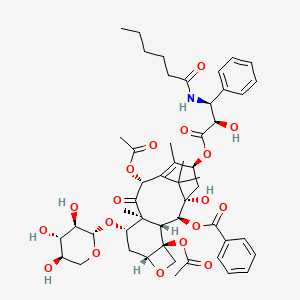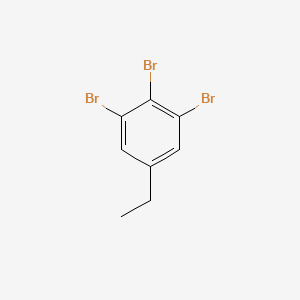
1,2,3-Tribromo-5-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tribromo-5-ethylbenzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where three bromine atoms and one ethyl group are substituted on the benzene ring
Méthodes De Préparation
The synthesis of 1,2,3-Tribromo-5-ethylbenzene can be achieved through several methods. One common approach involves the bromination of ethylbenzene using bromine in the presence of a catalyst. The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-60°C. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the benzene ring.
Industrial production methods may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of alternative brominating agents and optimized reaction conditions can further improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1,2,3-Tribromo-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,3-Tribromo-5-ethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It can be used as a probe to study the interactions of brominated compounds with biological systems. Its bromine atoms can participate in halogen bonding, which is important in protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its brominated structure may contribute to the development of new drugs with enhanced biological activity.
Industry: It is used in the production of specialty chemicals and materials. Its brominated structure imparts flame retardant properties, making it useful in the manufacturing of flame retardant materials.
Mécanisme D'action
The mechanism by which 1,2,3-Tribromo-5-ethylbenzene exerts its effects involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2,3-Tribromo-5-ethylbenzene can be compared with other tribromobenzene derivatives such as 1,2,4-tribromobenzene and 1,3,5-tribromobenzene. While all these compounds share the tribromo substitution pattern, their unique substitution positions lead to different chemical and physical properties. For example, 1,3,5-tribromobenzene has a higher melting point compared to 1,2,3-tribromobenzene due to its more symmetrical structure . Additionally, the presence of the ethyl group in this compound imparts different reactivity and solubility properties compared to its non-ethylated counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in organic synthesis, a useful probe in biological studies, and a potential intermediate in pharmaceutical development. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
Propriétés
Formule moléculaire |
C8H7Br3 |
|---|---|
Poids moléculaire |
342.85 g/mol |
Nom IUPAC |
1,2,3-tribromo-5-ethylbenzene |
InChI |
InChI=1S/C8H7Br3/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Clé InChI |
ZWQZQLNCSBKQQB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)

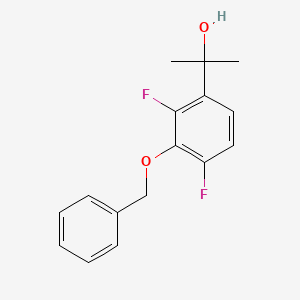
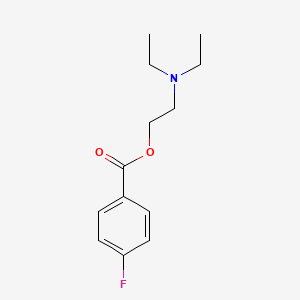
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
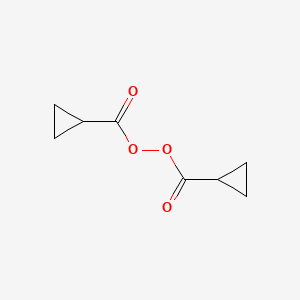

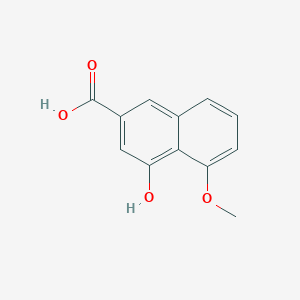

![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
